
FP-biotin
Vue d'ensemble
Description
FP-biotin (10-fluoroethoxyphosphinyl-N-biotinamidopentyldecanamide) is a biotinylated fluorophosphonate (FP) activity-based probe (ABP) designed to covalently label active serine hydrolases (SHs) in complex proteomes . Its structure comprises a fluorophosphonate reactive group, a long hydrophobic alkyl chain linker, and a biotin tag for streptavidin-based enrichment and detection . This compound reacts specifically with the catalytic serine residues of SHs in an activity-dependent manner, enabling the identification of enzymatically active (rather than inactive or inhibitor-bound) SHs .
Key applications of this compound include:
- Profiling SH activities in diverse biological systems (e.g., mammalian tissues, Drosophila melanogaster, Mycobacterium tuberculosis) .
- Monitoring enzyme dynamics, such as changes in SH activity due to genetic mutations, inhibitor binding, or tissue-specific expression .
- High-throughput proteomics via rapid avidin-based chemiluminescence detection .
This compound exhibits sub-nanomolar sensitivity, enabling detection of low-abundance SHs (e.g., fatty acid amide hydrolase, FAAH) in crude extracts . However, non-specific labeling may occur at high concentrations (>20 μM) or with denatured proteins .
Méthodes De Préparation
Synthetic Routes and Chemical Synthesis
The synthesis of FP-biotin involves constructing a fluorophosphonate warhead linked to biotin via a hydrophobic alkyl chain. Key steps include:
Fluorophosphonate Core Synthesis
The fluorophosphonate group is synthesized through nucleophilic substitution, where diethyl chlorophosphate reacts with a fluoroalkanol derivative. This step requires anhydrous conditions to prevent hydrolysis .
Biotin Conjugation
The fluorophosphonate intermediate is coupled to biotin-amidopentyldecanoic acid using carbodiimide-based crosslinkers (e.g., EDC/NHS). The reaction proceeds in dimethylformamide (DMF) at 4°C for 24 hours to minimize side reactions .
Table 1: Key Reagents and Conditions for this compound Synthesis
Component | Reagent/Condition | Role |
---|---|---|
Fluorophosphonate core | Diethyl chlorophosphate, fluoroalkanol | Electrophilic warhead |
Biotin linker | Biotin-amidopentyldecanoic acid, EDC/NHS | Covalent conjugation |
Solvent | Anhydrous DMF | Reaction medium |
Temperature | 4°C | Minimize decomposition |
Reaction Optimization and Parameters
This compound’s efficacy depends on reaction conditions, which vary between soluble proteins and crude tissue extracts:
Tissue Extract Labeling (Rat Models)
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Homogenization : Tissues are homogenized in Tris buffer (50 mM Tris-HCl, pH 8.0, 0.32 M sucrose) and centrifuged sequentially (1,100 × g, 22,000 × g, 105,000 × g) to isolate soluble fractions .
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Pre-treatment : Avidin-agarose pre-incubation removes endogenous biotin-binding proteins .
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Labeling : Soluble fractions (1 mg/mL protein) react with 2 μM this compound in ethanol-Tris buffer (25°C, 30 min). Higher concentrations (>20 μM) induce nonspecific labeling .
Pure Protein Labeling
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Protocol : Purified proteins (1 mg/mL in 10 mM ammonium bicarbonate, pH 8.3) are treated with 120 μM this compound at 37°C for 24 hours .
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Denaturation : Proteins are reduced with dithiothreitol (10 mM), alkylated with iodoacetamide (90 mM), and digested with trypsin for MS analysis .
Table 2: Comparison of Labeling Conditions
Parameter | Tissue Extracts | Pure Proteins |
---|---|---|
This compound Concentration | 2–20 μM | 120 μM |
Incubation Time | 30 min | 24 hours |
Temperature | 25°C | 37°C |
Key Outcome | Activity-dependent labeling | Covalent modification |
Purification and Characterization Techniques
Affinity Purification
Labeled proteins are enriched using avidin-agarose or NeutrAvidin beads. Post-labeling, samples are washed with phosphate-buffered saline (PBS) and eluted with 10% acetic acid or 50% acetonitrile/0.15% trifluoroacetic acid .
Electrophoretic Analysis
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SDS-PAGE : Labeled proteins (10 μg/lane) are resolved on 10% gels and transferred to nitrocellulose membranes .
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Detection : Avidin-HRP conjugates and chemiluminescence reagents (e.g., SuperSignal) enable sub-nanomolar sensitivity .
Mass Spectrometry (MS)
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Sample Preparation : Tryptic digests are analyzed via MALDI-TOF/TOF or LC-MS/MS. This compound’s mass shift (+572 Da) is used to identify labeled peptides .
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Data Analysis : Mascot searches with UNIMOD modifications (this compound: +572.02 Da) confirm site-specific labeling .
Challenges and Optimization Strategies
Nonspecific Binding Mitigation
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Competitive Inhibition : Co-incubation with fluorophosphonate inhibitors (e.g., PMSF) reduces off-target labeling .
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Buffer Optimization : Inclusion of 0.01% sodium azide prevents microbial growth during long incubations .
Batch-to-Batch Variability
Analyse Des Réactions Chimiques
Types de réactions : FP-Biotine subit principalement des réactions de liaison covalente avec les sérine hydrolases . Cette réaction est hautement spécifique et implique la formation d'une liaison covalente entre la fraction fluorophosphonate et le résidu de sérine du site actif de l'enzyme .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de FP-Biotine comprennent les dérivés de fluorophosphonate, la biotine et le polyéthylène glycol . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine .
Principaux produits formés : Le principal produit formé par la réaction de FP-Biotine avec les sérine hydrolases est une enzyme modifiée de manière covalente, où la fraction fluorophosphonate est attachée au résidu de sérine du site actif .
Applications de recherche scientifique
FP-Biotine a une large gamme d'applications dans la recherche scientifique. Il est largement utilisé dans le profilage des protéines basé sur l'activité (ABPP) pour étudier l'activité des sérine hydrolases dans les protéomes complexes . Ce composé est également utilisé dans l'identification d'inhibiteurs sélectifs pour les sérine hydrolases, ce qui le rend précieux dans la découverte et le développement de médicaments . De plus, FP-Biotine est utilisé dans diverses techniques de laboratoire telles que le Western blotting, le dosage immuno-enzymatique (ELISA) et la chromatographie d'affinité pour la détection et la purification des protéines .
Mécanisme d'action
FP-Biotine exerce ses effets en se liant de manière covalente au résidu de sérine du site actif des sérine hydrolases . Cette liaison est facilitée par la fraction fluorophosphonate, qui forme une liaison covalente stable avec le résidu de sérine . L'étiquette de biotine permet la détection et la purification subséquente de l'enzyme modifiée à l'aide de techniques telles que la chromatographie d'affinité .
Applications De Recherche Scientifique
Key Applications
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Activity-Based Protein Profiling (ABPP)
- FP-biotin is extensively used in ABPP to analyze active serine hydrolases in complex proteomes. This technique allows researchers to quantitatively assess enzyme activity and identify potential inhibitors .
- A notable study demonstrated that this compound could effectively target serine hydrolases in various biological samples, highlighting its utility in proteomic analyses .
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Labeling and Enrichment of Proteins
- The compound can covalently bind to specific amino acid residues (such as tyrosines) on proteins, facilitating their identification and isolation from complex mixtures. For example, this compound was shown to label human alpha-1-antitrypsin and other proteins selectively .
- This labeling capability is crucial for understanding protein functions and interactions within cellular environments.
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Investigation of Enzyme Inhibition
- This compound has been utilized to study the inhibition effects of various compounds on serine hydrolases. Research indicated that this compound could compete with substrates for binding, allowing for kinetic studies on enzyme activity .
- Such investigations are essential for drug development, particularly in designing inhibitors for therapeutic targets.
- Biomarker Discovery
Case Study 1: ABPP in Complex Proteomes
A study involving FP-PEG-biotin demonstrated its effectiveness in enriching active serine hydrolases from rat tissue homogenates. The results showed a significant reduction in protein band intensities when competing substrates were introduced, indicating the probe's specificity and utility in ABPP .
Case Study 2: Protein Labeling
In another investigation, this compound was employed to label tyrosines on tubulin, showcasing its application in studying cytoskeletal dynamics and protein interactions within cells. This labeling provided insights into the functional roles of tubulin modifications under different physiological conditions .
Data Table: Summary of Applications
Application | Description | Key Findings |
---|---|---|
Activity-Based Protein Profiling (ABPP) | Analyzes active serine hydrolases in proteomes | Effective targeting of enzymes; quantitative analysis |
Protein Labeling | Covalent modification of proteins via specific amino acid residues | Selective labeling of human alpha-1-antitrypsin |
Enzyme Inhibition Studies | Investigates inhibition effects on serine hydrolases | Demonstrated competition with substrates |
Biomarker Discovery | Identifies biomarkers related to organophosphate exposure | Potential tool for toxicological assessments |
Mécanisme D'action
FP-Biotin exerts its effects by covalently binding to the active site serine residue of serine hydrolases . This binding is facilitated by the fluorophosphonate moiety, which forms a stable covalent bond with the serine residue . The biotin tag allows for the subsequent detection and purification of the modified enzyme using techniques such as affinity chromatography .
Comparaison Avec Des Composés Similaires
FP-biotin belongs to a family of FP-derived probes optimized for SH profiling. Below is a detailed comparison with structurally and functionally related compounds:
This compound vs. FP-Desthiobiotin
Key Findings :
- This compound outperforms FP-desthiobiotin in SH enrichment due to biotin’s superior streptavidin binding, critical for detecting low-abundance enzymes .
- FP-desthiobiotin is preferred for workflows requiring reversible biotin-streptavidin interactions .
This compound vs. FP-PEG-Biotin
Key Findings :
This compound vs. FP-Rhodamine
Key Findings :
- FP-rhodamine enables rapid visualization of SH activities in gels but lacks biotin’s versatility for downstream proteomic analysis .
- This compound is preferred for quantitative, proteome-wide studies .
This compound vs. Triazole Urea Probes
Key Findings :
- Triazole urea probes are orthogonal tools for validating this compound-labeled SHs .
- This compound provides broader SH coverage, while triazole urea probes offer target selectivity .
Key Research Findings and Limitations
- Specificity : this compound primarily labels active SHs but may modify tyrosines in prolonged incubations (e.g., human albumin Tyr-411) .
- Competitive Assays : this compound is used to assess inhibitor potency (e.g., CPO, JZL184) by quantifying reduced SH labeling .
- Limitations: Non-specific labeling at high concentrations; inability to distinguish SH isoforms without MS .
Activité Biologique
FP-biotin is a biotinylated fluorophosphonate compound that serves as a chemical probe for activity-based protein profiling (ABPP). It is primarily utilized to study serine hydrolases, a large family of enzymes involved in various biological processes. The unique structure of this compound allows it to covalently bind to the active sites of serine hydrolases, enabling researchers to analyze enzyme activity and expression in complex biological samples.
Chemical Structure and Synthesis
The structure of this compound consists of a fluorophosphonate moiety linked to a biotin tag via a polyethylene glycol (PEG) spacer. This design enhances the solubility and stability of the probe while maintaining its reactivity towards serine hydrolases. Recent advancements in synthetic methods have improved the yield and efficiency of this compound production, making it more accessible for research applications .
Structure of this compound
Component | Description |
---|---|
Fluorophosphonate | Electrophilic group for covalent bonding |
Biotin | Facilitates purification and detection |
PEG Linker | Enhances solubility and stability |
This compound functions by selectively labeling serine hydrolases through a covalent bond formation at the serine residue within the enzyme's active site. This labeling is activity-dependent, meaning only active enzymes are tagged, allowing for dynamic monitoring of enzyme function in real-time .
Kinetic Profiling
The kinetics of this compound labeling can be tracked using various biochemical techniques, including Western blotting and mass spectrometry. These methods allow researchers to quantify the intensity of labeled proteins, providing insights into enzyme activity levels across different tissues or conditions .
Case Studies
- Serine Hydrolase Profiling in Tissues : In a study involving rat tissue homogenates, this compound was used to profile serine hydrolases across various organs. The results demonstrated distinct labeling patterns, indicating tissue-specific expression profiles for these enzymes .
- Inhibition Studies : Another investigation assessed the competitive inhibition of this compound with known substrates like enalapril and oseltamivir. The study revealed that increasing concentrations of these substrates could significantly reduce the intensity of this compound labeling, highlighting its potential utility in studying enzyme kinetics in pharmacological contexts .
Applications in Drug Discovery
This compound has emerged as a valuable tool in drug discovery, particularly for identifying potential inhibitors of serine hydrolases. By profiling enzyme activity in the presence of various compounds, researchers can gain insights into their inhibitory mechanisms and selectivity .
Summary of Key Findings
- Target Specificity : this compound selectively labels active serine hydrolases without affecting other protein classes.
- Tissue Variability : Different tissues exhibit unique profiles of serine hydrolase expression, which can be quantitatively analyzed using this compound.
- Competitive Binding : The probe can be effectively used to study competitive inhibition by known substrates, providing insights into enzyme mechanisms.
Table: Summary of Experimental Results Using this compound
Experiment Type | Key Findings |
---|---|
Tissue Profiling | Distinct labeling patterns across rat organs |
Competitive Inhibition | Substrate concentration affects labeling intensity |
Enzyme Activity Monitoring | Real-time tracking of active serine hydrolases |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for labeling proteins with FP-biotin in vitro?
- Methodological Answer : this compound labeling typically involves incubating protein samples (e.g., cell lysates, recombinant proteins) with 10 µM this compound in pH 8.0 buffer for 1–2 hours. Post-labeling, biotinylated proteins are enriched using avidin-agarose affinity chromatography. Labeled proteins are then separated via SDS-PAGE and detected using streptavidin-conjugated fluorescent dyes (e.g., streptavidin-Alexa 680) or avidin-HRP blots . For MS analysis, tryptic digestion of gel-extracted bands is performed, followed by LC-MS/MS with database searches (e.g., Mascot) incorporating this compound’s mass modification (572 amu) .
Q. How are this compound-labeled peptides identified using mass spectrometry?
- Methodological Answer : MS/MS analysis focuses on characteristic this compound fragment ions (e.g., 227, 312, 329 amu from internal amide bonds) and tyrosine-specific immonium ions (e.g., 708, 691 amu). Extracted ion chromatograms (XICs) targeting these masses enhance specificity in complex mixtures. Peptide sequences are confirmed via y-ion and b-ion series, with labeled tyrosines appearing in fragment ions (e.g., b2-ion at 793.2 amu in bovine actin) . False positives are minimized by manually validating spectra against dehydration/deamination artifacts .
Q. What controls are essential to confirm this compound labeling specificity?
- Methodological Answer : Include negative controls without this compound to exclude endogenous biotinylation. Competitive labeling experiments with organophosphate (OP) inhibitors (e.g., chlorpyrifos-oxon) validate target engagement by observing reduced this compound signal . For serine hydrolases, heat inactivation (e.g., 75°C for 5 min) or protease inhibitors can distinguish enzymatic vs. non-enzymatic labeling .
Advanced Research Questions
Q. How to address contradictions when this compound labels non-serine hydrolase proteins (e.g., transferrin, tubulin)?
- Methodological Answer : this compound reacts with solvent-exposed tyrosines in non-hydrolases, requiring orthogonal validation. Use mutagenesis (e.g., tyrosine-to-phenylalanine substitutions) to confirm labeling sites. Competitive ABPP with non-biotinylated OP probes (e.g., FP-Rh) or structural modeling can differentiate active-site vs. off-target modifications . Quantify labeling efficiency via isotopic labeling (e.g., ^14N/^15N proteomes) to distinguish specific targets from background .
Q. How to optimize this compound labeling for low-abundance enzymes (e.g., DDHD2, PAFAH2)?
- Methodological Answer : Pre-enrichment strategies include subcellular fractionation (e.g., membrane vs. cytosolic proteomes) and affinity purification using high-capacity avidin resins. MudPIT (multidimensional protein identification technology) improves detection sensitivity by reducing sample complexity. Probe concentration gradients (1–20 µM) and extended incubation times (up to 4 hours) enhance labeling of low-abundance targets .
Q. What computational tools resolve ambiguities in this compound-labeled peptide identification?
- Methodological Answer : Database searches (e.g., Mascot, SEQUEST) must include this compound’s variable modification (+572 amu) and neutral loss events (e.g., –17 amu for ammonia). Spectral matching tools like DTASELECT filter low-confidence hits, while manual validation ensures fragment ion consistency. For non-canonical labeling sites, de novo sequencing tools (e.g., PEAKS) and open-modification searches (e.g., MODa) are critical .
Q. How to quantify this compound-labeled enzyme activity in heterogeneous samples?
- Methodological Answer : Combine this compound labeling with SILAC (stable isotope labeling by amino acids in cell culture) or TMT (tandem mass tags) for multiplexed quantification. Densitometric analysis of avidin blots using purified standards (e.g., porcine liver esterase) enables absolute quantification. For dynamic activity profiling, time-course labeling and kinetic modeling (e.g., IC50 curves) assess inhibitor potency .
Q. Data Interpretation and Conflict Resolution
Q. Why do some proteins (e.g., RNase, lysozyme) fail to show this compound labeling despite OP reactivity?
- Methodological Answer : Steric hindrance or buried tyrosines may limit this compound access. Test denaturing conditions (e.g., 1% SDS) to expose cryptic residues. Alternatively, use smaller OP probes (e.g., FP-fluorophosphonate) for comparison. False negatives in MS may arise from poor ionization; optimize LC gradients and use data-independent acquisition (DIA) to improve coverage .
Q. How to distinguish this compound’s covalent binding from non-specific adsorption?
- Methodological Answer : Perform competitive elution with excess biotin (2 mM) to disrupt avidin binding. Compare labeled proteins in reducing vs. non-reducing SDS-PAGE to confirm covalent adducts. For MS, validate by detecting biotinylated fragment ions and excluding proteins identified in "no probe" controls .
Propriétés
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647213 | |
Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259270-28-5 | |
Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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